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Compound Name: ASP 8477

Cat. No.: B1255696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key

enzyme in the endocannabinoid system. By preventing the degradation of the endogenous

cannabinoid anandamide (AEA), ASP8477 enhances endocannabinoid signaling, a pathway

implicated in the modulation of pain and inflammation. This technical guide provides a

comprehensive overview of the chemical properties, mechanism of action, pharmacological

data, and experimental protocols related to ASP8477, intended to support further research and

development in the field of pain therapeutics.

Chemical Structure and Properties
ASP8477, with the IUPAC name pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate, is a

small molecule inhibitor of FAAH. Its fundamental chemical properties are summarized below.
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Property Value

IUPAC Name
pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-

carboxylate[1]

CAS Number 906737-25-5[1]

Chemical Formula C18H19N3O3[1]

Molecular Weight 325.37 g/mol [1]

SMILES
O=C(NC1=CC=CC=C1)C2CCN(CC2)C(=O)OC

3=CN=CC=C3

Chemical Structure of ASP8477:

alt text

Mechanism of Action and Signaling Pathway
ASP8477 exerts its pharmacological effects by inhibiting the enzyme Fatty Acid Amide

Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the

endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine. By inhibiting

FAAH, ASP8477 leads to an accumulation of AEA in the synaptic cleft and surrounding tissues.

Elevated levels of AEA result in the enhanced activation of cannabinoid receptors, primarily

CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors modulates

downstream signaling cascades, ultimately leading to analgesic, anti-inflammatory, and

anxiolytic effects. The signaling pathway is depicted in the diagram below.
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Diagram 1: FAAH Signaling Pathway and Inhibition by ASP8477.

Pharmacological Data
ASP8477 has been demonstrated to be a potent and selective inhibitor of FAAH with efficacy in

various preclinical and clinical models of pain.

In Vitro FAAH Inhibition
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Enzyme IC50 (nM) Source

Human FAAH-1 0.99 [1]

Human FAAH-1 (P129T) 1.65 [1]

Human FAAH-2 57.3 [1]

In Vivo Analgesic Efficacy
Pain Model Species Effect Source

Spinal Nerve Ligation

(Mechanical Allodynia)
Rat

Amelioration of

allodynia
[2]

Chronic Constriction

Nerve Injury (Thermal

Hyperalgesia and

Cold Allodynia)

Rat

Improvement of

hyperalgesia and

allodynia

[2]

Reserpine-Induced

Myalgia
Rat

Restoration of muscle

pressure thresholds
[2]

Capsaicin-Induced

Hyperalgesia (Healthy

Volunteers)

Human

Potential analgesic

and antihyperalgesic

properties

[3][4]

Experimental Protocols
In Vitro FAAH Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of ASP8477 against

FAAH is as follows:
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Diagram 2: Experimental Workflow for In Vitro FAAH Inhibition Assay.

Detailed Steps:

Reagent Preparation:
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Recombinant human FAAH-1 is diluted to the desired concentration in an appropriate

assay buffer (e.g., Tris-HCl with Triton X-100).

A fluorogenic substrate for FAAH (e.g., anandamide coupled to a fluorophore) is prepared

in a suitable solvent.

ASP8477 is serially diluted in the assay buffer to create a range of concentrations for IC50

determination.

Incubation:

A fixed amount of the diluted FAAH enzyme is pre-incubated with varying concentrations

of ASP8477 in a microplate for a specified period (e.g., 15 minutes) at a controlled

temperature (e.g., 37°C) to allow for inhibitor binding.

Reaction Initiation and Measurement:

The enzymatic reaction is initiated by the addition of the fluorogenic FAAH substrate to

each well.

The fluorescence intensity is measured immediately and at regular intervals using a

microplate reader. The increase in fluorescence corresponds to the enzymatic cleavage of

the substrate.

Data Analysis:

The initial rate of the enzymatic reaction is calculated from the linear portion of the

fluorescence versus time plot.

The percentage of FAAH inhibition for each ASP8477 concentration is determined relative

to a vehicle control.

The IC50 value, representing the concentration of ASP8477 that causes 50% inhibition of

FAAH activity, is calculated by fitting the concentration-response data to a suitable

sigmoidal dose-response curve.

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common preclinical model to evaluate the analgesic effects of compounds like ASP8477 in

neuropathic pain is the spinal nerve ligation (SNL) model in rats[2].

Procedure:

Surgical Procedure:

Under anesthesia, the left L5 and L6 spinal nerves of the rats are tightly ligated with silk

sutures.

The surgical site is then closed, and the animals are allowed to recover.

Assessment of Mechanical Allodynia:

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey

filaments.

Rats are placed on a wire mesh floor and allowed to acclimate.

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind

paw.

The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is

determined. A decrease in the withdrawal threshold in the ligated paw compared to the

contralateral paw indicates the development of mechanical allodynia.

Drug Administration and Behavioral Testing:

Once mechanical allodynia is established (typically 7-14 days post-surgery), ASP8477 or a

vehicle control is administered to the rats (e.g., via oral gavage).

The paw withdrawal threshold is measured at various time points after drug administration

to assess the analgesic effect of ASP8477. An increase in the withdrawal threshold

indicates a reduction in pain.

Conclusion
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ASP8477 is a promising FAAH inhibitor with a well-defined mechanism of action and

demonstrated efficacy in preclinical and early clinical models of pain. Its ability to selectively

enhance the endogenous cannabinoid system offers a potential therapeutic advantage over

direct-acting cannabinoid agonists, which are often associated with undesirable central nervous

system side effects. The data and protocols presented in this guide provide a solid foundation

for further investigation into the therapeutic potential of ASP8477 for the treatment of chronic

pain conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medkoo.com [medkoo.com]

2. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of
neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

3. A Randomized, Double-Blind, Placebo- and Active Comparator-Controlled Phase I Study
of Analgesic/Antihyperalgesic Properties of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor,
in Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to ASP8477: A Novel
FAAH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255696#what-is-the-chemical-structure-of-asp-
8477]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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